molecular formula C16H7F5N2 B15241849 2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile

2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile

Cat. No.: B15241849
M. Wt: 322.23 g/mol
InChI Key: QMPQPIYJSCGNLM-UHFFFAOYSA-N
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Description

2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile is a complex organic compound that features a perfluorophenyl group attached to an indole core, with an acetonitrile group at the 3-position of the indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets. The perfluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the indole core can interact with various biological pathways. The acetonitrile group can also play a role in the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile is unique due to its combination of a perfluorophenyl group with an indole core and an acetonitrile group. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C16H7F5N2

Molecular Weight

322.23 g/mol

IUPAC Name

2-[4-(2,3,4,5,6-pentafluorophenyl)-1H-indol-3-yl]acetonitrile

InChI

InChI=1S/C16H7F5N2/c17-12-11(13(18)15(20)16(21)14(12)19)8-2-1-3-9-10(8)7(4-5-22)6-23-9/h1-3,6,23H,4H2

InChI Key

QMPQPIYJSCGNLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2CC#N)C3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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